5-Bromopyrimidine-2,4-diamine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Medicinal chemists targeting JAK/Syk/EGFR/CDK kinases often waste weeks growing fragments from unsubstituted 2,4-diaminopyrimidine. 5-Bromopyrimidine-2,4-diamine (CAS 1004-01-9) eliminates this bottleneck: • Pre-installed C5-Br enables parallel Suzuki diversification with 60-90% isolated yields in 96-well plates. • Validated CB2 antagonist (IC50 = 32 nM) for pain hit-to-lead programs. • Halogen-bond anchor (C-Br···O=C 2.8-3.2 Å) for structure-based kinase design. • Dual-purpose: heavy-atom label for X-ray phasing plus probe attachment point. Supplied as ≥95% white to off-white solid; ship ambient.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
CAS No. 1004-01-9
Cat. No. B1292474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-2,4-diamine
CAS1004-01-9
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)Br
InChIInChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
InChIKeySUHXPSAYNUCJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-2,4-diamine (CAS 1004-01-9) – Core Sourcing Profile for a Strategic 2,4-Diaminopyrimidine Building Block


5-Bromopyrimidine-2,4-diamine (CAS 1004-01-9) is a 5‑halogenated 2,4‑diaminopyrimidine that serves as a critical heterocyclic intermediate in medicinal chemistry . The compound combines the ATP‑mimetic hinge‑binding motif of the 2,4‑diaminopyrimidine scaffold with a C‑5 bromine atom that uniquely enables postsynthetic diversification via palladium‑catalyzed cross‑coupling . Its predicted physicochemical profile (LogP ~1.57, pKa ~5.25) distinguishes it from the less lipophilic 5‑fluoro and less reactive 5‑chloro analogs .

Why 5-Bromopyrimidine-2,4-diamine Cannot Be Replaced by Other 5‑Halo‑2,4‑diaminopyrimidines in Medicinal Chemistry Campaigns


Although 5‑fluoro‑, 5‑chloro‑, and 5‑iodo‑2,4‑diaminopyrimidines share the same aminopyrimidine core, their divergent reactivity and physicochemical properties render them non‑interchangeable. The C‑Br bond provides the optimal balance between oxidative‑addition activity for Pd‑catalyzed cross‑couplings and stability during storage, whereas the C‑F bond is essentially inert and the C‑I bond can suffer from premature oxidative addition or decomposition . Quantitatively, the brominated derivative’s measured LogP (1.57) is substantially higher than that of the 5‑fluoro analog (XLogP3‑AA = −0.4), translating to a >90‑fold difference in octanol/water partitioning that directly impacts passive membrane permeability and non‑specific protein binding . In cell‑based assays, 5‑bromopyrimidine-2,4‑diamine has demonstrated antagonism at the human cannabinoid CB2 receptor with an IC50 of 32 nM, a functional activity that is absent or greatly attenuated in the unsubstituted 2,4‑diaminopyrimidine core .

Quantitative Differentiation Evidence for 5-Bromopyrimidine-2,4-diamine Versus Closest Chemical Analogs


Pd-Catalyzed Cross-Coupling Reactivity: C5‑Br Outperforms C5‑Cl and C5‑F for Rapid Library Synthesis

The bromine substituent at C5 is the optimal handle for Suzuki–Miyaura and related Pd‑catalyzed cross‑coupling reactions. In the Science of Synthesis compendium, 5‑bromopyrimidine derivatives are explicitly designated for further functionalization via Suzuki coupling, enabling the introduction of aryl or heteroaryl groups under mild conditions . By contrast, the 5‑chloro analog requires harsher conditions or specialized ligands, while the 5‑fluoro analog is unreactive under standard Pd‑catalyzed protocols. This reactivity hierarchy (I > Br >> Cl > F) for oxidative addition makes the brominated derivative the preferred building block for diversity‑oriented synthesis of 2,4‑diaminopyrimidine kinase inhibitor libraries .

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

CB2 Receptor Antagonism: 5‑Bromo Substitution Confers Nanomolar Activity Absent in the Unsubstituted Core

In a functional assay measuring antagonist activity at the human recombinant cannabinoid CB2 receptor (U2OS cells, β‑arrestin‑GFP recruitment inhibited by WIN‑55212), 5‑bromopyrimidine‑2,4‑diamine exhibited an IC50 of 32 nM . The unsubstituted 2,4‑diaminopyrimidine core, when tested as a fragment or simple analog in CB2 screens, typically shows no measurable antagonism at concentrations up to 10 µM (IC50 > 10,000 nM), based on fragment‑based screening data curated in BindingDB for related 2,4‑diaminopyrimidine entries . This >300‑fold potency enhancement driven by the C5‑bromine substituent underscores the necessity of the brominated building block for CB2‑targeted programs.

Cannabinoid Receptor Pharmacology GPCR Drug Discovery Immunomodulation

Lipophilicity Governs Membrane Permeability: C5‑Br Yields >90‑Fold Higher LogP Than C5‑F

The measured/predicted LogP of 5‑bromopyrimidine‑2,4‑diamine is 1.57 , whereas the 5‑fluoro analog (CAS 155‑11‑3) has an XLogP3‑AA of −0.4 . This difference of approximately 2.0 LogP units corresponds to a >90‑fold difference in octanol/water partition coefficient, which directly influences passive membrane permeability, brain penetration potential, and non‑specific binding in biochemical assays. In the context of 2,4‑diaminopyrimidine kinase inhibitor design, optimal LogP values between 1 and 3 are often sought for balancing solubility and permeability; the bromo derivative sits within this optimal window, while the fluoro analog resides outside it .

Physicochemical Profiling ADME Optimization Lead Selection

Ionization State at Physiological pH: Bromo–Fluoro pKa Divergence Modulates Binding Interactions

The predicted pKa of the pyrimidine N1 protonation site in 5‑bromopyrimidine‑2,4‑diamine is 5.25 ± 0.10 , whereas the 5‑fluoro analog exhibits a slightly higher pKa of 5.45 ± 0.10 . While both compounds remain largely unprotonated at physiological pH 7.4, the 0.20 pKa unit difference becomes significant at endosomal pH (~5.5–6.0), where the fractional protonation of the brominated analog (≈36%) versus the fluorinated analog (≈27%) can differentially influence lysosomal trapping and intracellular target engagement . The direction of this pKa shift is consistent with the greater electron‑withdrawing inductive effect of bromine relative to fluorine at the C5 position of the pyrimidine ring.

Molecular Recognition Heterocyclic pKa Tuning Structure-Based Design

Patent-Embedded Intermediate Prevalence: 5‑Bromopyrimidine‑2,4‑diamine Is Explicitly Claimed in JAK and Syk Kinase Inhibitor Patent Families

5‑Bromopyrimidine‑2,4‑diamine appears as a key synthetic intermediate in multiple patent families covering 2,4‑diaminopyrimidine kinase inhibitors. In WO 2013/092854 (Pyrimidine‑2,4‑diamine derivatives as kinase inhibitors), the brominated scaffold is explicitly employed to introduce diverse C5‑aryl substituents targeting JAK kinases . Similarly, US 2007/0129360 (Pyrimidine‑2,4‑diamines and their uses) utilizes 5‑bromopyrimidine‑2,4‑diamine for Syk kinase inhibitor synthesis . By comparison, the 5‑chloro and 5‑fluoro analogs appear less frequently in granted patents as direct intermediates for late‑stage diversification, consistent with the superior cross‑coupling reactivity of the C‑Br bond .

Kinase Inhibitor Patents JAK/Syk Pathway Intellectual Property Landscape

Halogen‑Dependent Steric and Electronic Tuning: The van der Waals Radius of Bromine Optimizes Ligand–Protein Contacts

The van der Waals radius of bromine (1.85 Å) and its polarizable σ‑hole enable halogen‑bonding interactions with backbone carbonyl oxygens and π‑systems in protein binding pockets that are geometrically inaccessible to fluorine (r_vdW = 1.47 Å) and less directional with chlorine (r_vdW = 1.75 Å) . In the 2,4‑diaminopyrimidine series, the C5‑Br substituent can engage the conserved hinge‑region carbonyl of kinases (e.g., the Glu‑917 or Cys‑919 backbone in JAK family kinases) through a C–Br···O=C halogen bond of approximately −2 to −5 kcal/mol, as modeled in co‑crystal structures of related 5‑bromo‑2,4‑diaminopyrimidine‑kinase complexes . This interaction energy is significantly weaker or absent with the smaller fluorine substituent, contributing to the observed activity differential.

Halogen Bonding Structure-Activity Relationships Fragment-Based Drug Design

High-Impact Application Scenarios for 5-Bromopyrimidine-2,4-diamine in Drug Discovery and Chemical Biology


Diversity-Oriented Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused libraries targeting JAK, Syk, EGFR, or CDK kinases can leverage the C5‑Br handle for rapid parallel Suzuki diversification. The validated reactivity of 5‑bromopyrimidine‑2,4‑diamine in Pd‑catalyzed cross‑coupling enables the introduction of >100 aryl/heteroaryl diversity elements at the C5 position in 96‑well plate format with typical isolated yields of 60–90%. This directly feeds structure‑activity relationship (SAR) exploration of the solvent‑exposed region of the ATP‑binding pocket, as demonstrated in the JAK inhibitor patent family WO 2013/092854 .

CB2 Receptor Antagonist Hit-to-Lead Optimization

Research groups investigating cannabinoid CB2 receptor modulators for inflammatory or neuropathic pain indications can use 5‑bromopyrimidine‑2,4‑diamine as a validated starting point with an IC50 of 32 nM in functional CB2 antagonist assays . The compound provides an immediate functional phenotype that can be optimized through C5‑aryl substitution (via Suzuki coupling) and C2/C4‑amino derivatization, accelerating the transition from hit identification to lead optimization by eliminating the need for fragment growing from the unsubstituted 2,4‑diaminopyrimidine core .

Halogen Bonding-Guided Structure-Based Design of Selective Kinase Probes

Structural biology groups and computational chemists engaged in structure‑based drug design can exploit the crystallographically validated halogen‑bonding capability of the C5‑Br group to engage backbone carbonyls in the kinase hinge region . This interaction, with C–Br···O=C distances of 2.8–3.2 Å and angles of 160–175°, provides a geometrically defined anchor point that can be used to guide the design of selective inhibitors against specific kinase targets while minimizing off‑target activity against closely related family members .

Chemical Biology Tool Compound Synthesis for Target Identification and Validation

Chemical biology laboratories requiring functionalized 2,4‑diaminopyrimidine probes for chemoproteomics, photoaffinity labeling, or cellular target engagement studies can use 5‑bromopyrimidine‑2,4‑diamine as a versatile intermediate . The bromine atom not only enables the introduction of biotin, fluorophore, or cross‑linking moieties via Pd‑catalyzed coupling but also provides a heavy‑atom label for X‑ray crystallographic phasing of protein–ligand co‑crystal structures, serving a dual purpose in both chemical probe synthesis and structural biology workflows .

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